molecular formula C17H15N B3269835 4-Methyl-N-phenylnaphthalen-1-amine CAS No. 51793-09-0

4-Methyl-N-phenylnaphthalen-1-amine

Cat. No.: B3269835
CAS No.: 51793-09-0
M. Wt: 233.31 g/mol
InChI Key: LJJPLFPWNHNJJO-UHFFFAOYSA-N
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Description

4-Methyl-N-phenylnaphthalen-1-amine is an aromatic amine with the chemical formula C17H15N. This compound is notable for its structural complexity, which includes a naphthalene ring substituted with a methyl group and an aniline moiety. It is used in various scientific research applications, particularly in the fields of organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-N-phenylnaphthalen-1-amine typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene.

    Reduction: The nitro group in 1-nitronaphthalene is reduced to form 1-naphthylamine.

    Alkylation: 1-naphthylamine is then alkylated with methyl iodide to introduce the methyl group at the 4-position, forming 4-methyl-1-naphthylamine.

    Amination: Finally, 4-methyl-1-naphthylamine undergoes a Buchwald-Hartwig amination reaction with aniline to yield this compound.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any nitro or carbonyl groups present.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the amine group. Common reagents include halogens, sulfonic acids, and nitro compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), sulfonic acids, nitro compounds.

Major Products:

    Oxidation: Quinones.

    Reduction: Reduced amines.

    Substitution: Halogenated, sulfonated, or nitrated derivatives.

Scientific Research Applications

4-Methyl-N-phenylnaphthalen-1-amine is used in various scientific research applications, including:

    Organic Electronics: It is used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-donating properties.

    Materials Science: The compound is used in the synthesis of novel polymers and materials with unique electronic and optical properties.

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.

    Biological Research: The compound is studied for its interactions with biological macromolecules and its potential use in bioimaging and biosensing.

Mechanism of Action

The mechanism of action of 4-Methyl-N-phenylnaphthalen-1-amine involves its ability to donate electrons and participate in π-π stacking interactions. These properties make it an effective component in organic electronic devices. The compound can interact with molecular targets such as proteins and nucleic acids, influencing their structure and function.

Comparison with Similar Compounds

    N-Phenylnaphthalen-1-amine: Similar structure but lacks the methyl group at the 4-position.

    4-Methyl-N-phenylbenzamide: Similar structure but contains a benzamide group instead of the naphthalene ring.

    4-Methyl-N-phenylaniline: Similar structure but lacks the naphthalene ring.

Uniqueness: 4-Methyl-N-phenylnaphthalen-1-amine is unique due to the presence of both the naphthalene ring and the methyl group, which enhance its electron-donating properties and make it suitable for use in organic electronics and materials science.

Properties

IUPAC Name

4-methyl-N-phenylnaphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N/c1-13-11-12-17(16-10-6-5-9-15(13)16)18-14-7-3-2-4-8-14/h2-12,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJPLFPWNHNJJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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